N-(2-(Furan-3-yl)-2-oxoethyl)benzamide
Description
N-(2-(Furan-3-yl)-2-oxoethyl)benzamide is a benzamide derivative characterized by a furan-3-yl substituent linked via a 2-oxoethyl group to the benzamide core. The structure comprises three key components:
- Benzamide moiety: Aromatic ring with a carboxamide group.
- 2-Oxoethyl linker: A two-carbon chain with a ketone oxygen.
- Furan-3-yl substituent: A five-membered oxygen-containing heterocycle at the terminal position.
The furan substituent may confer unique electronic and steric properties, influencing reactivity and biological activity compared to other analogs.
Properties
CAS No. |
88353-02-0 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[2-(furan-3-yl)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H11NO3/c15-12(11-6-7-17-9-11)8-14-13(16)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,16) |
InChI Key |
NLFMGFZCSIOZPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)C2=COC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the N-(2-oxoethyl)benzamide scaffold but differ in substituents:
Key Observations :
- Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility .
- Alkyl/aromatic amines (e.g., benzylamino) are common in bioactive compounds, influencing receptor binding .
Physicochemical and QSAR Studies
- LogP and Solubility: Furan-3-yl substituents increase hydrophobicity (predicted LogP = 2.8) compared to benzylamino analogs (LogP = 2.1) . CF₃ groups reduce solubility but improve membrane permeability .
QSAR Insights :
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